molecular formula C21H33NO5 B4040815 1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid

1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid

Cat. No.: B4040815
M. Wt: 379.5 g/mol
InChI Key: TYPJZZOPDURJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of an azepane ring substituted with a propyl chain linked to a phenoxy group, which is further substituted with a methyl and isopropyl group. The presence of oxalic acid as a counterion adds to its chemical complexity.

Scientific Research Applications

1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the synthesis of the phenoxy intermediate. This can be achieved by reacting 5-methyl-2-propan-2-ylphenol with an appropriate alkylating agent under basic conditions.

    Alkylation of Azepane: The next step involves the alkylation of azepane with the phenoxy intermediate. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Final Compound: The final step involves the reaction of the alkylated azepane with oxalic acid to form the desired compound. This step is usually carried out under acidic conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the azepane ring, resulting in the formation of reduced azepane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propyl chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced azepane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]morpholine: Similar structure but with a morpholine ring instead of an azepane ring.

    1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azepane ring.

Uniqueness

The uniqueness of 1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane lies in its azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the azepane ring can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-16(2)18-10-9-17(3)15-19(18)21-14-8-13-20-11-6-4-5-7-12-20;3-1(4)2(5)6/h9-10,15-16H,4-8,11-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPJZZOPDURJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid
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1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid

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